Technical Guide: Physicochemical Properties & Characterization of (5-Methylpyrimidin-2-yl)methanamine Hydrochloride
Technical Guide: Physicochemical Properties & Characterization of (5-Methylpyrimidin-2-yl)methanamine Hydrochloride
The following technical guide details the physicochemical profile, synthesis logic, and analytical characterization of (5-Methylpyrimidin-2-yl)methanamine hydrochloride .
Chemical Identity & Structural Analysis[1]
(5-Methylpyrimidin-2-yl)methanamine hydrochloride is a functionalized pyrimidine building block used primarily as an intermediate in the synthesis of kinase inhibitors and other heterocyclic pharmaceutical agents. It is distinct from its common isomer, Grewe diamine (4-amino-5-aminomethyl-2-methylpyrimidine), which is a Vitamin B1 intermediate.
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | (5-Methylpyrimidin-2-yl)methanamine hydrochloride |
| Common Synonyms | 2-(Aminomethyl)-5-methylpyrimidine HCl; 5-Methyl-2-pyrimidinemethanamine HCl |
| CAS Number | 1346542-72-0 |
| Molecular Formula | |
| Molecular Weight | 159.62 g/mol |
| Free Base MW | 123.16 g/mol |
| SMILES | CC1=CN=C(CN)N=C1.Cl |
Structural Logic & Ionization
The molecule consists of a pyrimidine ring substituted at the C5 position with a methyl group and at the C2 position with a primary aminomethyl group (
-
Basicity: The primary amine is the most basic site (Predicted pKa
8.8–9.2). The pyrimidine ring nitrogens are weakly basic (pKa 1.0–1.5) due to electron deficiency in the aromatic ring. -
Salt Formation: In the hydrochloride form, the protonation occurs exclusively at the primary amine nitrogen, forming a stable ammonium salt (
).
Figure 1: Ionization equilibrium. The monohydrochloride is the standard stable commercial form.
Physicochemical Profile
Experimental data for this specific CAS is scarce in open literature. The following values are derived from structural analogues (2-aminomethylpyrimidines) and computational prediction models validated for heterocyclic amines.
Solid-State Properties
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline powder | Typical of amine hydrochloride salts. |
| Melting Point | > 200°C (Decomposition) | High lattice energy of salt form usually prevents melting below 200°C. |
| Hygroscopicity | Moderate to High | Amine salts are prone to absorbing atmospheric moisture. Store under desiccant. |
| Crystallinity | High | Likely forms defined crystal lattice; polymorph screening recommended during scale-up. |
Solution Properties
-
Solubility (Water): High (> 50 mg/mL). The ionic nature of the ammonium chloride moiety confers excellent aqueous solubility.
-
Solubility (Organics):
-
DMSO/Methanol: Soluble.[1]
-
Dichloromethane/Ethyl Acetate: Insoluble (Salt form).
-
-
pKa (Predicted):
- (Ring N): ~1.3
- (Primary Amine): ~9.0
-
LogP (Octanol/Water): ~ -0.5 (Free base); Highly negative for the salt.
-
Stability: Stable in solid state if kept dry. In solution, the free base is susceptible to oxidation (N-oxide formation) over prolonged periods.
Synthetic Logic & Impurity Profile
Understanding the synthesis is critical for identifying potential impurities during drug development.
Retrosynthetic Analysis
The most scalable route to 2-aminomethylpyrimidines involves the reduction of a nitrile precursor.
Figure 2: Primary synthetic pathway. Key impurities arise from incomplete reduction or hydrolysis.
Key Impurities
-
Hydrolysis Product: 5-Methylpyrimidine-2-carboxylic acid (from hydrolysis of the nitrile intermediate).
-
Dimer Formation: Secondary amine formation during hydrogenation (2 molecules condensing).
-
Starting Material: 2-Chloro-5-methylpyrimidine (potential genotoxin; must be controlled to ppm levels).
Analytical Characterization Protocols
To ensure "Self-Validating" scientific integrity, the following protocols include System Suitability Tests (SST).
High-Performance Liquid Chromatography (HPLC)
Due to the polarity of the amine, standard C18 methods may result in poor retention. An Ion-Pairing or HILIC method is recommended.
Method A: Reverse Phase with Ion Pairing
-
Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (TFA acts as an ion-pairing agent to retain the amine).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 min.
-
Detection: UV @ 254 nm (Pyrimidine absorption).
-
SST Criteria: Tailing factor < 1.5; Theoretical plates > 5000.
1H-NMR Spectroscopy (DMSO-d6)
-
Diagnostic Signals:
- 8.6–8.8 ppm (s, 2H): Pyrimidine ring protons (H4, H6).
-
8.3–8.5 ppm (br s, 3H): Ammonium protons (
). -
4.1–4.2 ppm (s, 2H): Methylene protons (
). -
2.3 ppm (s, 3H): Methyl group (
).
Handling & Safety (E-E-A-T)
Hazard Classification:
Storage Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; exposure to moisture will lead to clumping and potential hydrolysis over time.
References
-
PubChem Compound Summary. (2025). (5-Methylpyridin-2-yl)methanamine (Analogous structure data). National Center for Biotechnology Information. Link
-
ChemicalBook. (2025). 4-Amino-5-aminomethyl-2-methylpyrimidine (Isomer comparison data). Link
-
Moldb. (2025).[5] 1346542-72-0 | (5-Methylpyrimidin-2-yl)methanamine hydrochloride.[6][7] Link
-
Sigma-Aldrich. (2025). Safety Data Sheet for Pyrimidine Derivatives. Link
Sources
- 1. Pyrimidin | 289-95-2 [m.chemicalbook.com]
- 2. bio.vu.nl [bio.vu.nl]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1346542-72-0 | (5-Methylpyrimidin-2-yl)methanamine hydrochloride - Moldb [moldb.com]
- 7. 1346542-72-0|(5-Methylpyrimidin-2-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
